molecular formula C22H26INO3 B14878025 (E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-iodophenyl)acrylamide

(E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-iodophenyl)acrylamide

Cat. No.: B14878025
M. Wt: 479.4 g/mol
InChI Key: YVIOUHSAKHTHBY-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-iodophenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a hexyloxy group, a methoxy group, and an iodophenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-iodophenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(hexyloxy)-3-methoxybenzaldehyde and 4-iodoaniline.

    Formation of the Acrylamide Backbone: The acrylamide backbone is formed through a condensation reaction between the aldehyde and aniline derivatives in the presence of a base such as potassium carbonate.

    E-Isomer Formation: The E-isomer of the compound is obtained by controlling the reaction conditions, such as temperature and solvent, to favor the formation of the desired isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-iodophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and hexyloxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The acrylamide backbone can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxy and hexyloxy groups.

    Reduction: Amines derived from the reduction of the acrylamide backbone.

    Substitution: Substituted derivatives where the iodine atom is replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-iodophenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methoxyphenyl)-N-(4-iodophenyl)acrylamide: Lacks the hexyloxy group.

    (E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-phenylacrylamide: Lacks the iodine atom.

    (E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-bromophenyl)acrylamide: Contains a bromine atom instead of iodine.

Uniqueness

(E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-iodophenyl)acrylamide is unique due to the presence of both the hexyloxy and methoxy groups, as well as the iodine atom. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H26INO3

Molecular Weight

479.4 g/mol

IUPAC Name

(E)-3-(4-hexoxy-3-methoxyphenyl)-N-(4-iodophenyl)prop-2-enamide

InChI

InChI=1S/C22H26INO3/c1-3-4-5-6-15-27-20-13-7-17(16-21(20)26-2)8-14-22(25)24-19-11-9-18(23)10-12-19/h7-14,16H,3-6,15H2,1-2H3,(H,24,25)/b14-8+

InChI Key

YVIOUHSAKHTHBY-RIYZIHGNSA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)OC

Origin of Product

United States

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